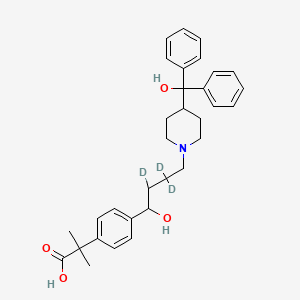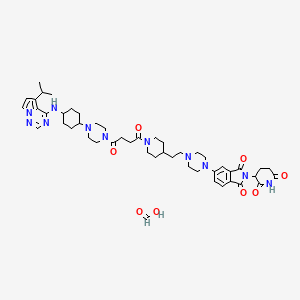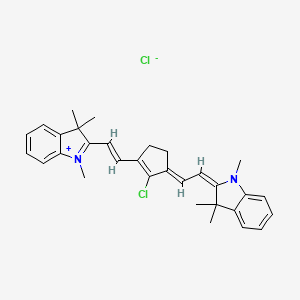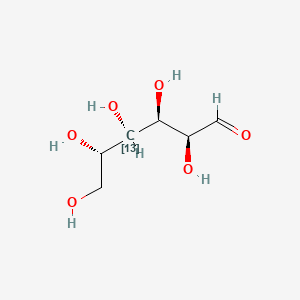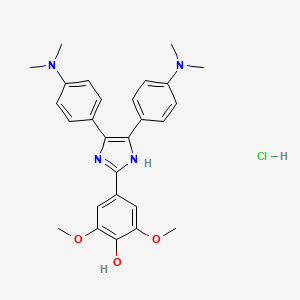![molecular formula C9H13N3O5 B12400816 1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a compound with significant importance in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes an oxolan ring and a pyrimidine dione moiety. It is often used as a reference material in pharmaceutical research and quality control .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the reaction of a suitable sugar derivative with a pyrimidine base. One common method involves the use of a protected sugar derivative, which is then deprotected to yield the desired compound. The reaction conditions often include the use of solvents such as methanol or acetone, and the reactions are typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as column chromatography, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological or chemical properties. These derivatives are often used in further research or as intermediates in the synthesis of other compounds .
Aplicaciones Científicas De Investigación
1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry and quality control.
Biology: Studied for its interactions with various biological molecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of various chemical products and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Lamivudine: A similar compound with antiviral properties.
Cytarabine: Another nucleoside analog used in chemotherapy.
Uridine: A naturally occurring nucleoside with similar structural features.
Uniqueness
1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C9H13N3O5 |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6?,7+,8-/m1/s1 |
Clave InChI |
WOUCZTLSFFROTQ-PDVZPSIWSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)N)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)
![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
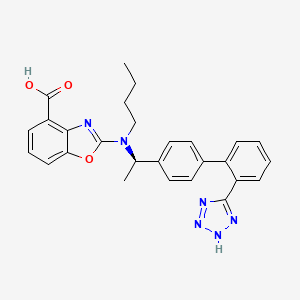
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)


